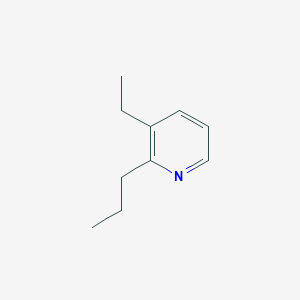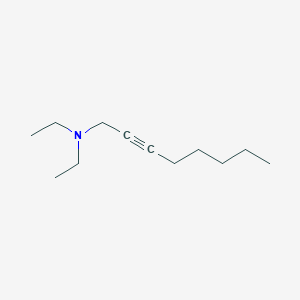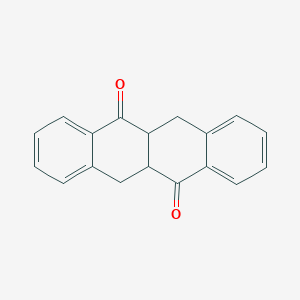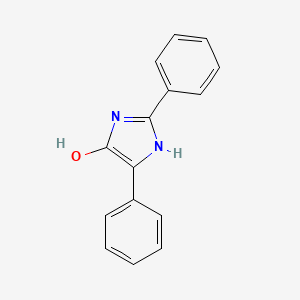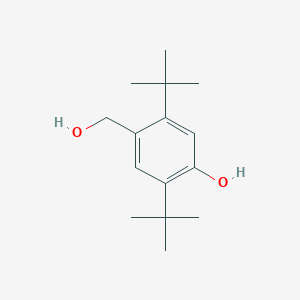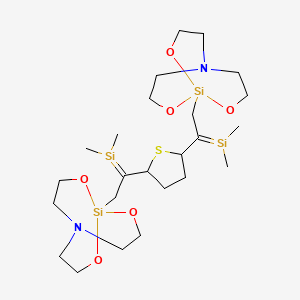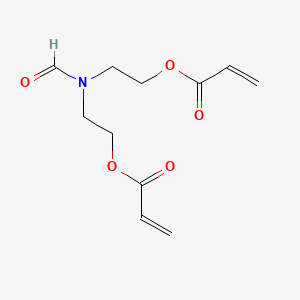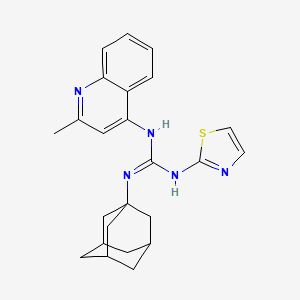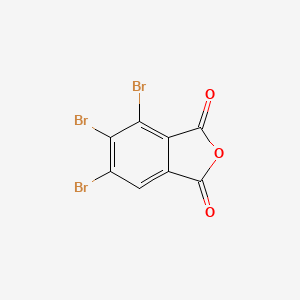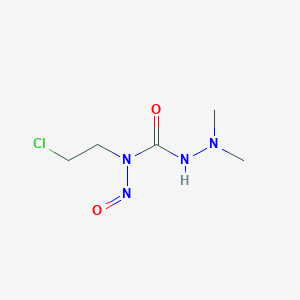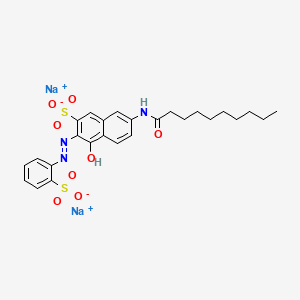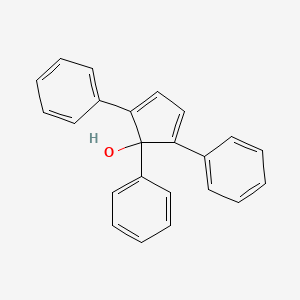
1,2,5-Triphenylcyclopenta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Triphenylcyclopenta-2,4-dien-1-ol: is an organic compound with the molecular formula C23H18O and a molecular weight of 310.388 g/mol It is a derivative of cyclopentadienone, characterized by the presence of three phenyl groups attached to the cyclopentadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol can be synthesized through a multi-step process involving the reaction of cyclopentadienone with phenyl-substituted reagents. The reaction typically requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1,2,5-Triphenylcyclopenta-2,4-dien-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,5-triphenylcyclopenta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo sigmatropic shifts and Diels-Alder reactions, which are essential for its reactivity and stability . These reactions allow the compound to form stable intermediates and products, which are crucial for its applications in various fields .
Comparison with Similar Compounds
Comparison: 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol is unique due to the presence of three phenyl groups, which enhance its stability and reactivity compared to other cyclopentadienone derivatives. This structural uniqueness makes it a valuable compound for various applications, including the synthesis of dendrimers and nanocomposites .
Properties
CAS No. |
67152-55-0 |
|---|---|
Molecular Formula |
C23H18O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1,2,5-triphenylcyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C23H18O/c24-23(20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)16-17-22(23)19-12-6-2-7-13-19/h1-17,24H |
InChI Key |
YAQCEOSZQBORTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C2(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
